3-cyclopropyl-1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-cyclopropyl-1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrido[3,4-d]pyrimidine ring, a piperidine ring, and an imidazolidine-2,4-dione group .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, each targeting a specific part of the molecule. For example, the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to form the pyrido[2,3-d]pyrimidin-5-one, followed by N-methylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the pyrido[3,4-d]pyrimidine ring might undergo reactions typical of aromatic systems, while the imidazolidine-2,4-dione group could participate in reactions involving the carbonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all influence properties like solubility, melting point, and reactivity .Orientations Futures
Mécanisme D'action
- CDK2 (Cyclin-Dependent Kinase 2) : CDK2 is a protein kinase that plays a crucial role in cell cycle regulation. It forms complexes with cyclins and phosphorylates key components involved in cell proliferation .
- Inhibition of CDK2 : The compound binds to the ATP-binding site of CDK2, disrupting its activity. By inhibiting CDK2, it interferes with cell cycle progression and prevents cell division .
- Cell Cycle Alteration : The compound induces alterations in cell cycle progression, leading to cell cycle arrest and reduced cell proliferation .
- Apoptosis Induction : Within specific cell lines, it triggers apoptosis, contributing to its anti-tumor effects .
- Cell Cycle Regulation : CDK2 regulates the cell cycle by phosphorylating proteins involved in cell division. Inhibition of CDK2 disrupts this process, affecting cell growth and proliferation .
- Impact on Bioavailability : The compound’s pharmacokinetic properties influence its bioavailability, determining its efficacy in vivo .
- Cellular Effects : Reduced cell proliferation, cell cycle arrest, and apoptosis contribute to its anti-tumor effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
The compound 3-cyclopropyl-1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione has been found to interact with a variety of enzymes and proteins . It has been identified as a novel CDK2 inhibitor, which suggests it plays a role in cell cycle regulation
Cellular Effects
In cellular processes, this compound has shown significant effects. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to inhibit CDK2/cyclin A2, which is a key regulator of cell cycle progression . This inhibition is likely due to binding interactions with the enzyme, leading to changes in gene expression .
Propriétés
IUPAC Name |
3-cyclopropyl-1-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-12-21-16-10-20-7-4-15(16)18(22-12)23-8-5-13(6-9-23)24-11-17(26)25(19(24)27)14-2-3-14/h4,7,10,13-14H,2-3,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNDSDJBSNFQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.